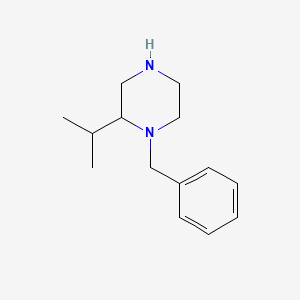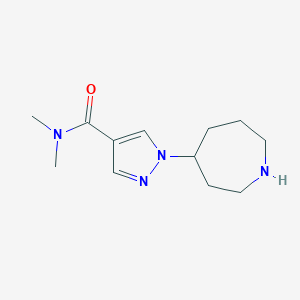
1-(azepan-4-yl)-N,N-dimethylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-4-yl)-N,N-dimethylpyrazole-4-carboxamide (1-Azepan-4-yl-N,N-dimethylpyrazole-4-carboxamide) is a small molecule compound with a variety of applications in scientific research. It is a structural analog of pyrazole, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. 1-Azepan-4-yl-N,N-dimethylpyrazole-4-carboxamide has been found to have a variety of biochemical and physiological effects, making it a useful compound for research purposes.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
1-(Azepan-4-yl)-N,N-dimethylpyrazole-4-carboxamide derivatives have been synthesized and evaluated for their antiviral activity. For instance, certain derivatives demonstrated significant inhibitory effects against influenza A and B viruses in cell cultures. One derivative, in particular, acted as an influenza virus fusion inhibitor, preventing the conformational change of the influenza virus hemagglutinin at low pH, which is crucial in the virus's lifecycle (Göktaş et al., 2012).
Synthesis and Characterization
The chemical synthesis and characterization of derivatives of this compound have been explored, yielding compounds with potential research applications. These processes involve detailed analytical techniques including spectroscopy and crystal structure analysis to identify and differentiate various isomers and derivatives (McLaughlin et al., 2016).
Antileukemic Activities
Certain derivatives of this compound have shown promise in antileukemic activities. In studies, these derivatives have been tested for their efficacy in combating leukemic conditions, offering a new avenue for therapeutic research (Earl & Townsend, 1979).
Insecticidal Activity
Research has also uncovered the insecticidal properties of some this compound derivatives. Their effectiveness against various insects suggests potential applications in agriculture and pest control (Ohno et al., 2010).
Polymerization and Material Science
These derivatives have been utilized in the field of polymer science. For example, they've been employed in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization processes, which are significant in the development of novel polymers with specific properties (Hoff et al., 2016).
Anticonvulsant Activity
In the medical field, certain derivatives have shown potential as anticonvulsant agents. This suggests their usefulness in developing new treatments for seizure disorders (Ahsan et al., 2013).
Anticancer Agents
Some derivatives have been evaluated as potential anticancer agents. Their efficacy in inhibiting the growth of cancer cells highlights the possibility of their use in cancer therapy (Teimoori et al., 2011).
Cytotoxic Activity
Further, these compounds have been investigated for their cytotoxic activities, particularly in relation to leukemia and other cancer cell lines. Such studies contribute significantly to the development of new chemotherapeutic agents (Deady et al., 2003).
Eigenschaften
IUPAC Name |
1-(azepan-4-yl)-N,N-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-15(2)12(17)10-8-14-16(9-10)11-4-3-6-13-7-5-11/h8-9,11,13H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOJNWKIWIFLAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1)C2CCCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

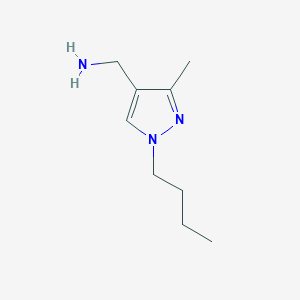
![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)

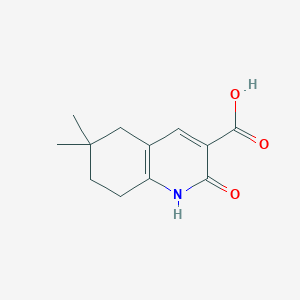
![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)


![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)
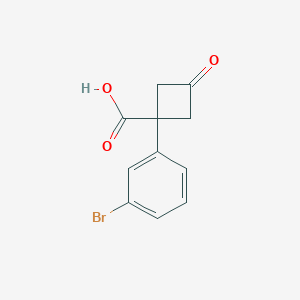


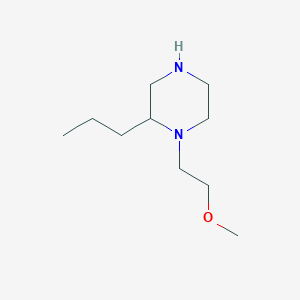
![1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one](/img/structure/B1376720.png)
